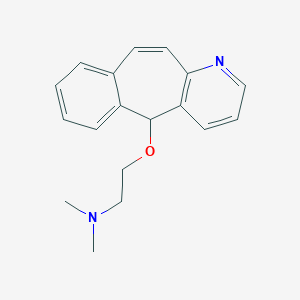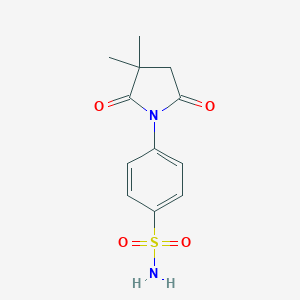
Magnesium mandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid Mandelic acid, an aromatic alpha hydroxy acid, is derived from the hydrolysis of amygdalin, a compound found in bitter almonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in an aqueous solution. The reaction typically involves dissolving mandelic acid in water and then adding an equivalent amount of magnesium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound dihydrate. The product can be isolated by evaporating the solvent to obtain colorless polycrystalline this compound dihydrate .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality. The final product is often subjected to further purification processes, such as recrystallization, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidation products, depending on the oxidizing agents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where the mandelate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid derivatives .
Applications De Recherche Scientifique
Magnesium mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial properties.
Mécanisme D'action
Magnesium mandelate can be compared with other magnesium salts, such as:
Magnesium citrate: Used as a laxative and dietary supplement.
Magnesium sulfate: Commonly used as an electrolyte replenisher and in the treatment of eclampsia.
Magnesium salicylate: Used as an anti-inflammatory agent in the treatment of arthritis.
Uniqueness: this compound is unique due to its dual role as a magnesium supplement and a source of mandelic acid, which has antimicrobial properties. This combination makes it particularly useful in medical applications, especially as a urinary antiseptic .
Comparaison Avec Des Composés Similaires
- Magnesium citrate
- Magnesium sulfate
- Magnesium salicylate
- Magnesium hydroxide
Propriétés
Numéro CAS |
18937-33-2 |
|---|---|
Formule moléculaire |
C16H14MgO6 |
Poids moléculaire |
326.58 g/mol |
Nom IUPAC |
magnesium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
Clé InChI |
RPONRISSUINNRF-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
| 18937-33-2 6787-77-5 |
|
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















